4-oxo-4-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)butanamide

Description

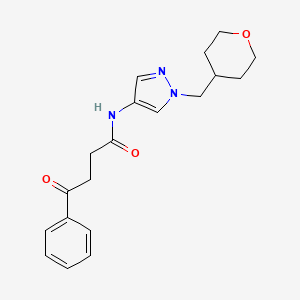

The compound 4-oxo-4-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)butanamide is a synthetic small molecule featuring a central butanamide backbone with a 4-oxo-4-phenyl group and a pyrazole moiety substituted with a tetrahydro-2H-pyran-4-ylmethyl chain. The tetrahydro-2H-pyran group is notable for enhancing metabolic stability, a common strategy in drug design .

Properties

IUPAC Name |

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-4-oxo-4-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c23-18(16-4-2-1-3-5-16)6-7-19(24)21-17-12-20-22(14-17)13-15-8-10-25-11-9-15/h1-5,12,14-15H,6-11,13H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECNPWWIPMPZBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CN2C=C(C=N2)NC(=O)CCC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-oxo-4-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)butanamide is a synthetic compound with a complex structure that includes a phenyl group, a pyrazole ring, and a tetrahydropyran moiety. This unique combination suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 341.4 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C19H23N3O3 |

| Molecular Weight | 341.4 g/mol |

| CAS Number | 1705096-75-8 |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. It is hypothesized that 4-oxo-4-phenyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)butanamide may act as an enzyme inhibitor or modulate receptor activity. The exact pathways involved depend on the biological context and the nature of the interaction.

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, studies have shown that pyrazole derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.

Anti-inflammatory Effects

There is also evidence suggesting that this compound may possess anti-inflammatory properties. Compounds containing pyrazole rings have been reported to inhibit the production of pro-inflammatory cytokines, which play a crucial role in inflammatory responses.

Enzyme Inhibition

Enzyme inhibition studies have demonstrated that derivatives of this compound can effectively inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This inhibition can lead to reduced inflammation and pain relief.

Case Studies

- Anticancer Activity : A study conducted on various pyrazole derivatives indicated that compounds similar to 4-oxo-4-phenyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)butanamide showed significant cytotoxicity against breast cancer cell lines (MCF7). The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

- Anti-inflammatory Mechanism : In an experimental model of arthritis, a related compound was shown to reduce paw edema significantly, demonstrating its potential as an anti-inflammatory agent. The study highlighted the role of the pyrazole moiety in mediating these effects through COX inhibition.

Comparative Analysis

To understand the uniqueness of 4-oxo-4-phenyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)butanamide compared to similar compounds, a comparison table is provided below:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 4-Oxo-Pyrazole Derivative | Anticancer | Induction of apoptosis |

| Tetrahydropyran-based Compounds | Anti-inflammatory | COX and LOX inhibition |

| Phenyl-substituted Pyrazoles | Antimicrobial | Disruption of bacterial cell wall synthesis |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements are compared below with analogs from the evidence:

Key Observations:

- Amide vs.

- Heterocyclic Diversity : The pyrazole core distinguishes it from benzoxazines () and pyrazolo-pyrimidines (), which could alter solubility and selectivity .

- Tetrahydro-2H-pyran Substitution: Shared with A-834,735, this group likely improves metabolic stability over non-cyclic alkyl chains, a critical factor in pharmacokinetics .

Pharmacological and Physicochemical Properties

While direct biological data for the target compound are unavailable, inferences can be drawn from analogs:

- Solubility : The tetrahydro-2H-pyran group may confer moderate solubility, intermediate between the highly lipophilic A-834,735 and polar benzoxazines .

- Synthetic Accessibility : The compound’s structure is less complex than Example 53 (), which requires multi-step coupling reactions, implying simpler scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.